molecular formula C15H19N3O2S B6266478 3-[5-amino-3-(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione CAS No. 1152682-95-5

3-[5-amino-3-(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione

Cat. No. B6266478
CAS RN: 1152682-95-5
M. Wt: 305.4
InChI Key:
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Description

The compound “3-[5-amino-3-(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione” has a CAS Number of 1152682-95-5 and a molecular weight of 305.4 . Its IUPAC name is 3-(5-amino-3-(2,4-dimethylphenyl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19N3O2S/c1-10-3-4-13 (11 (2)7-10)14-8-15 (16)18 (17-14)12-5-6-21 (19,20)9-12/h3-4,7-8,12H,5-6,9,16H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Further physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[5-amino-3-(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione' involves the synthesis of the pyrazole ring followed by the thiolane ring. The final step involves the coupling of the two rings to form the desired compound.", "Starting Materials": [ "2,4-dimethylbenzaldehyde", "hydrazine hydrate", "acetylacetone", "sulfur", "sodium hydroxide", "chloroacetic acid", "ethanol", "sodium borohydride", "acetic acid", "sodium bicarbonate", "ethyl bromoacetate", "ammonium chloride", "sodium methoxide", "methyl iodide", "thiourea", "malonic acid", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid", "sodium nitrite", "sodium sulfide", "sodium hydride", "methyl isothiocyanate" ], "Reaction": [ "Synthesis of 5-amino-3-(2,4-dimethylphenyl)-1H-pyrazole", "Step 1: Condensation of 2,4-dimethylbenzaldehyde with hydrazine hydrate to form 2,4-dimethyl-5-phenylhydrazine.", "Step 2: Reaction of 2,4-dimethyl-5-phenylhydrazine with acetylacetone to form 3-(2,4-dimethylphenyl)-5-methylpyrazole.", "Step 3: Nitrosation of 3-(2,4-dimethylphenyl)-5-methylpyrazole with sodium nitrite and hydrochloric acid to form 3-(2,4-dimethylphenyl)-5-methylpyrazole-1-oxide.", "Step 4: Reduction of 3-(2,4-dimethylphenyl)-5-methylpyrazole-1-oxide with sodium sulfide to form 5-amino-3-(2,4-dimethylphenyl)-1H-pyrazole.", "Synthesis of 1lambda6-thiolane-1,1-dione", "Step 1: Reaction of sulfur with sodium hydroxide to form sodium sulfide.", "Step 2: Alkylation of sodium sulfide with chloroacetic acid to form sodium 2-mercaptoacetate.", "Step 3: Reaction of sodium 2-mercaptoacetate with ethyl bromoacetate to form ethyl 2-(2-carboxyethylthio)acetate.", "Step 4: Hydrolysis of ethyl 2-(2-carboxyethylthio)acetate with sodium hydroxide to form 1lambda6-thiolane-1,1-dione.", "Coupling of pyrazole and thiolane rings", "Step 1: Reaction of 5-amino-3-(2,4-dimethylphenyl)-1H-pyrazole with methyl iodide to form 5-methylamino-3-(2,4-dimethylphenyl)-1H-pyrazole.", "Step 2: Reaction of 5-methylamino-3-(2,4-dimethylphenyl)-1H-pyrazole with thiourea to form 3-[5-amino-3-(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiourea.", "Step 3: Reaction of 3-[5-amino-3-(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiourea with 1lambda6-thiolane-1,1-dione in the presence of sodium methoxide to form 3-[5-amino-3-(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione." ] }

CAS RN

1152682-95-5

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4

Purity

95

Origin of Product

United States

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